![molecular formula C17H16N2O2S2 B2407211 N-(2-羟基-2-(4-(甲硫基)苯基)乙基)苯并[d]噻唑-6-甲酰胺 CAS No. 1448076-48-9](/img/structure/B2407211.png)

N-(2-羟基-2-(4-(甲硫基)苯基)乙基)苯并[d]噻唑-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

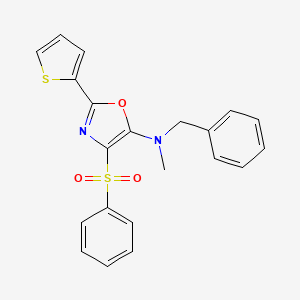

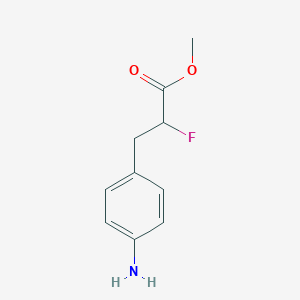

Molecular Structure Analysis

Benzothiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .科学研究应用

- 噻唑,包括我们感兴趣的化合物,已被研究其抗氧化潜力。抗氧化剂在中和自由基和保护细胞免受氧化损伤方面起着至关重要的作用。 通过清除活性氧(ROS),这些化合物有助于整体健康和疾病预防 .

- 研究人员已经探索了噻唑衍生物的镇痛和抗炎特性。这些化合物可能通过调节体内的特定途径来减轻疼痛和减少炎症。 例如,噻唑烷酮环的存在与增强的抗炎和镇痛活性相关 .

- 噻唑表现出抗菌和抗真菌作用。磺胺噻唑是一种众所周知的抗菌药物,含有噻唑环。 研究人员继续探索新的噻唑衍生物对细菌和真菌感染的疗效 .

- 虽然需要更多研究,但噻唑已显示出作为抗病毒剂的希望。它们的作用机制可能涉及抑制病毒复制或进入宿主细胞。 研究它们的抗病毒活性可能会带来新的治疗选择 .

- 一些噻唑衍生物通过促进尿液生成和钠排泄而表现出利尿作用。 这些化合物可能在管理与液体平衡和血压调节相关的疾病方面得到应用 .

- 噻唑已被研究其神经保护特性。 通过维持神经元功能并防止神经退行性变,它们可能有助于治疗阿尔茨海默病和帕金森病等神经退行性疾病 .

- 研究人员合成了噻唑衍生物并评估了它们对人肿瘤细胞系的细胞毒性。 一些化合物对特定癌症,包括前列腺癌,表现出有效作用 .

- 除了生物活性之外,噻唑还作为各种化合物的母体材料。 它们是合成含硫药物、杀生物剂、杀真菌剂、染料和化学反应促进剂必不可少的 .

抗氧化特性

镇痛和抗炎作用

抗菌和抗真菌活性

抗病毒潜力

利尿特性

神经保护作用

抗肿瘤和细胞毒活性

工业应用

总之,N-(2-羟基-2-(4-(甲硫基)苯基)乙基)苯并[d]噻唑-6-甲酰胺在多个领域都具有前景,从健康和医药到工业应用。 研究人员继续探索其潜力,使其成为进一步研究的一个引人入胜的化合物 . 如果你想了解更多关于任何特定方面的细节,请随时提问! 😊

未来方向

Thiazoles, including benzothiazole derivatives like MTEB, have been the subject of extensive research due to their diverse biological activities . Future research may focus on exploring the potential therapeutic applications of these compounds and developing more potent biologically active benzothiazole-based drugs .

作用机制

Target of Action

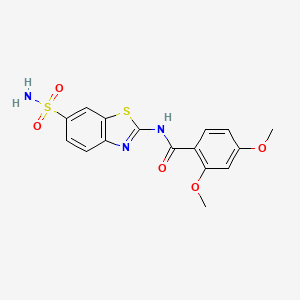

Thiazole derivatives have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) .

Mode of Action

Thiazole derivatives have a wide range of medicinal and biological properties, including antibacterial, antifungal , anti-inflammatory , antiviral , antimalarial , and anti-HIV activities . They may inhibit the aggregation factor of human platelets , urokinase , and poly (ADP-ribose) polymerase-1 .

Biochemical Pathways

Thiazole analogs can serve as estrogen receptor ligands , neuropeptides , and Y5 adenosine receptors . They are also involved in the development of pain therapy drugs , act as fibrinogenic receptor antagonists with antithrombotic activity , and as new bacterial DNA gyrase B inhibitors .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

属性

IUPAC Name |

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S2/c1-22-13-5-2-11(3-6-13)15(20)9-18-17(21)12-4-7-14-16(8-12)23-10-19-14/h2-8,10,15,20H,9H2,1H3,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBSGLTHVQRUABG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CNC(=O)C2=CC3=C(C=C2)N=CS3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chloro-4-methylphenyl)-2-(5-oxo-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraen-4-yl)acetamide](/img/structure/B2407128.png)

![2-((9-(4-Fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2407131.png)

![3-Chloro-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2407136.png)

![N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2407138.png)

![2-[(2-Chlorophenyl)methyl]-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2407140.png)

![1-chloro-N-[(oxolan-2-yl)methyl]isoquinoline-3-carboxamide](/img/structure/B2407141.png)

![10-{[(3-methylquinoxalin-2-yl)thio]acetyl}-10H-phenothiazine](/img/structure/B2407146.png)

![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide](/img/structure/B2407149.png)

![3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2407151.png)